![molecular formula C17H12N4O6 B2921994 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 887870-80-6](/img/structure/B2921994.png)

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

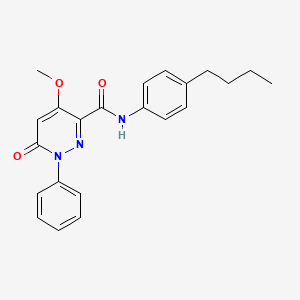

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a 1,4-benzodioxin ring, which is a type of benzodioxane . Benzodioxanes are important pharmacophores across a number of different therapeutic areas . They are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by combining sulfonamide and benzodioxane fragments . The structures of these derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopy techniques. For instance, a significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed in a similar compound . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

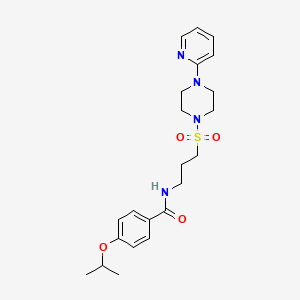

Synthesis and Anticancer Activity

A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds with structures related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit cytotoxicity against various human neoplastic cell lines, with certain derivatives showing significant selective cytotoxic activity. Such studies underline the potential of these compounds in the development of new anticancer therapies, highlighting their ability to induce apoptosis and cell cycle arrest in cancer cells (Romero-Castro et al., 2011).

Biological Screening and Anti-inflammatory Activity

Derivatives of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide have been explored for their anti-inflammatory and anti-proliferative activities. This includes research on compounds with similar scaffolds, which have been synthesized and screened for their biological activities. Some derivatives exhibit promising activity against human cancer cell lines and inflammation, suggesting a potential for the development of new therapeutic agents with dual anti-inflammatory and anticancer properties (Rapolu et al., 2013).

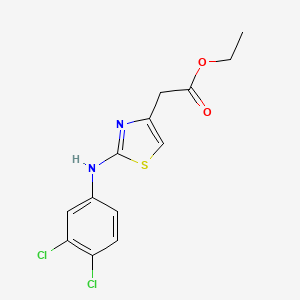

Molecular Docking and α-Glucosidase Inhibition

The α-glucosidase inhibitory activities of derivatives containing the 1,3,4-oxadiazole moiety, akin to the structure of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, have been evaluated. These compounds demonstrate significant inhibitory activity against α-glucosidase, suggesting potential applications in the treatment of hyperglycemia and Type 2 diabetes. Molecular docking studies have provided insights into the interactions between these compounds and key amino acids within the enzyme, offering a basis for the design of new therapeutic agents (Taha et al., 2016).

Antimicrobial Activity

The exploration of benzamide derivatives, including those related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, extends to their antimicrobial properties. Research into these compounds has identified potential antimicrobial agents capable of inhibiting bacterial biofilms, providing a foundation for the development of new treatments for bacterial infections (Abbasi et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, which suggests that this compound may interact with its targets by binding to the active site of the enzyme and preventing its normal function .

Biochemical Pathways

Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it could be inferred that the compound may impact pathways related to neurotransmission and inflammation .

Pharmacokinetics

It’s known that sulfonamides, a class of compounds to which this compound is related, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it can be inferred that the compound may have effects on neurotransmission and inflammatory responses .

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O6/c22-15(10-1-4-12(5-2-10)21(23)24)18-17-20-19-16(27-17)11-3-6-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8H2,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMOFNLTUNUHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)